AT9283

Catalog No.
S519628
CAS No.
896466-04-9
M.F
C19H23N7O2
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AT9283

CAS Number

896466-04-9

Product Name

AT9283

IUPAC Name

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27)

InChI Key

LOLPPWBBNUVNQZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AT9283; AT 9283; AT-9283; AT-9283 free base.

Canonical SMILES

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5

The exact mass of the compound 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea is 381.19132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

AT9283 is a highly potent, multi-targeted kinase inhibitor originally developed via fragment-based drug design. It exhibits low-nanomolar in vitro inhibitory activity against Aurora A (IC50 ~3.0 nM), Aurora B (IC50 ~3.0 nM), JAK2 (IC50 = 1.2 nM), and the BCR-ABL T315I mutant (IC50 ~4.0 nM) . Structurally characterized by a cyclopropyl urea scaffold, AT9283 was specifically optimized to overcome the high plasma protein binding and poor solubility typical of earlier lipophilic kinase inhibitors [1]. For procurement professionals and lead scientists, AT9283 represents a critical tool compound for modeling complex hematological malignancies, offering dual-pathway suppression and the ability to bypass standard gatekeeper mutations that render first-line therapeutics ineffective [2].

Substituting AT9283 with standard, single-target kinase inhibitors compromises experimental integrity in models of refractory disease. For instance, utilizing first-generation BCR-ABL inhibitors like imatinib fails in T315I-mutated models due to a steric clash with the bulky isoleucine gatekeeper residue, whereas AT9283's distinct binding mode bypasses this interaction entirely [1]. Furthermore, replacing AT9283 with highly selective Aurora inhibitors (e.g., alisertib) or JAK2 inhibitors (e.g., ruxolitinib) fails to suppress parallel survival pathways in complex myeloproliferative neoplasms, necessitating cumbersome multi-drug formulations to achieve the single-agent efficacy inherent to AT9283 [2].

Efficacy Against T315I Gatekeeper Mutation in CML Models

In Ba/F3 cells expressing the imatinib-resistant BCR-ABL T315I mutation, AT9283 demonstrates potent anti-proliferative activity. Unlike imatinib, which suffers a steric clash with the isoleucine gatekeeper residue, AT9283's binding mode bypasses this interaction, maintaining low-nanomolar efficacy[1].

Evidence DimensionCellular Proliferation IC50 (Ba/F3 T315I mutant)
Target Compound DataAT9283: 10-21 nM
Comparator Or BaselineImatinib: Resistant (typically >10 μM)
Quantified DifferenceMaintains low-nanomolar potency against mutant forms where imatinib fails
ConditionsBa/F3 cell line assays, 24-72 hour incubation

Procurement of AT9283 is essential for laboratories modeling refractory, imatinib-resistant chronic myeloid leukemia where standard first-generation BCR-ABL inhibitors fail.

Simultaneous Suppression of Aurora and JAK/STAT Pathways

Complex malignancies often rely on parallel survival pathways, rendering highly selective inhibitors insufficient. AT9283 simultaneously inhibits Aurora B (evidenced by reduced Histone H3 phosphorylation) and BCR-ABL/JAK pathways (evidenced by reduced STAT5/STAT3 phosphorylation) [1]. In contrast, selective procurement alternatives like alisertib only inhibit Aurora pathways, while ruxolitinib only suppresses JAK2/STAT3, requiring combination therapy to achieve dual blockade [2].

Evidence DimensionTarget Pathway Suppression (p-HH3 and p-STAT)
Target Compound DataAT9283: Dual inhibition of p-HH3 (>30 nM) and p-STAT (>300 nM)
Comparator Or BaselineAlisertib: Inhibits p-HH3 only; Ruxolitinib: Inhibits p-STAT only
Quantified DifferenceSingle-agent dual-pathway blockade vs. single-pathway failure
ConditionsBCR-ABL+ and JAK2-dependent cell lines, Western blot analysis

Eliminates the need to procure and formulate complex multi-drug cocktails for assays requiring simultaneous Aurora and JAK/STAT suppression.

Optimized Solubility and Reduced Plasma Protein Binding for In Vivo Dosing

AT9283 was engineered via fragment-based drug discovery, replacing a highly lipophilic phenyl amide with a cyclopropyl urea scaffold. This structural optimization significantly reduced plasma protein binding and improved thermodynamic solubility compared to earlier developmental analogs, allowing for reliable formulation in aqueous vehicles for in vivo models [1].

Evidence DimensionThermodynamic Solubility and Plasma Protein Binding (PPB)
Target Compound DataAT9283: 2.0 mg/mL at pH 7.0 (13 mg/mL at pH 5.5); PPB = 81.5%
Comparator Or BaselineEarly fragment analogs (e.g., compound 9): High lipophilicity, PPB = 99.5%
Quantified DifferenceSignificant reduction in PPB and multi-mg/mL aqueous solubility
ConditionsIn vitro physicochemical profiling and mouse plasma assays

Ensures reproducible formulation and consistent bioavailability in murine xenograft models without requiring excessive co-solvents.

In Vivo Modeling of Imatinib-Resistant Chronic Myeloid Leukemia (CML)

Due to its ability to bypass the T315I gatekeeper mutation without steric clash, AT9283 is the preferred tool compound for xenograft models of refractory CML. Its use ensures robust anti-proliferative activity where standard first-line TKIs like imatinib fail [1].

Dual-Targeted Assays in Myeloproliferative Neoplasms

In hematological models where both Aurora kinase-driven cell cycle progression and JAK2-driven survival pathways are active, AT9283 serves as a validated single-agent positive control. It effectively replaces the need to procure and optimize combinations of selective inhibitors like alisertib and ruxolitinib [2].

Fragment-Based Drug Discovery (FBDD) Benchmarking

As a successful clinical candidate derived from FBDD, AT9283 is frequently procured as a structural and pharmacokinetic benchmark. Its optimized cyclopropyl urea scaffold provides a reference standard for achieving high aqueous solubility and reduced plasma protein binding in kinase inhibitor design [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

381.19132300 Da

Monoisotopic Mass

381.19132300 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XAV9KYN9WL

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified), leukemia (myeloid), and solid tumors.

Mechanism of Action

AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy.

Wikipedia

AT-9283
1-cyclopropyl-3-{3-[5-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl}urea

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Podesta JE, Sugar R, Squires M, Linardopoulos S, Pearson AD, Moore AS. Adaptation of the plasma inhibitory activity assay to detect Aurora, ABL and FLT3 kinase inhibition by AT9283 in pediatric leukemia. Leuk Res. 2011 Sep;35(9):1273-5. Epub 2011 Jun 12. PubMed PMID: 21665275.
2: Santo L, Hideshima T, Cirstea D, Bandi M, Nelson EA, Gorgun G, Rodig S, Vallet S, Pozzi S, Patel K, Unitt C, Squires M, Hu Y, Chauhan D, Mahindra A, Munshi NC, Anderson KC, Raje N. Antimyeloma activity of a multitargeted kinase inhibitor, AT9283, via potent Aurora kinase and STAT3 inhibition either alone or in combination with lenalidomide. Clin Cancer Res. 2011 May 15;17(10):3259-71. Epub 2011 Mar 23. PubMed PMID: 21430070.
3: Kimura S. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer. Curr Opin Investig Drugs. 2010 Dec;11(12):1442-9. Review. PubMed PMID: 21154126.
4: Tanaka R, Squires MS, Kimura S, Yokota A, Nagao R, Yamauchi T, Takeuchi M, Yao H, Reule M, Smyth T, Lyons JF, Thompson NT, Ashihara E, Ottmann OG, Maekawa T. Activity of the multitargeted kinase inhibitor, AT9283, in imatinib-resistant BCR-ABL-positive leukemic cells. Blood. 2010 Sep 23;116(12):2089-95. Epub 2010 Jun 14. PubMed PMID: 20548094.
5: Dawson MA, Curry JE, Barber K, Beer PA, Graham B, Lyons JF, Richardson CJ, Scott MA, Smyth T, Squires MS, Thompson NT, Green AR, Wallis NG. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Br J Haematol. 2010 Jul;150(1):46-57. Epub 2010 May 7. PubMed PMID: 20507304.
6: Lok W, Klein RQ, Saif MW. Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs. 2010 Apr;21(4):339-50. Review. PubMed PMID: 20016367.
7: Curry J, Angove H, Fazal L, Lyons J, Reule M, Thompson N, Wallis N. Aurora B kinase inhibition in mitosis: strategies for optimising the use of aurora kinase inhibitors such as AT9283. Cell Cycle. 2009 Jun 15;8(12):1921-9. Epub 2009 Jun 15. PubMed PMID: 19440047.
8: Pinel S, Barbault-Foucher S, Lott-Desroches MC, Astier A. [Inhibitors of aurora kinases]. Ann Pharm Fr. 2009 Mar;67(2):69-77. Epub 2009 Feb 23. Review. French. PubMed PMID: 19298889.
9: Howard S, Berdini V, Boulstridge JA, Carr MG, Cross DM, Curry J, Devine LA, Early TR, Fazal L, Gill AL, Heathcote M, Maman S, Matthews JE, McMenamin RL, Navarro EF, O'Brien MA, O'Reilly M, Rees DC, Reule M, Tisi D, Williams G, Vinković M, Wyatt PG. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009 Jan 22;52(2):379-88. PubMed PMID: 19143567.
10: Bayés M, Rabasseda X. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Jan-Feb;30(1):67-99. PubMed PMID: 18389098.

Explore Compound Types